molecular formula C11H19N3 B13299563 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13299563
M. Wt: 193.29 g/mol
InChI Key: TWXTZVGLNFLKJI-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine is a pyrazole-derived primary amine characterized by a cyclohexyl group at position 3 and an ethyl group at position 4 of the pyrazole ring. Pyrazole amines are critical intermediates in pharmaceutical and agrochemical research due to their versatility in hydrogen bonding and molecular recognition properties . The cyclohexyl substituent introduces significant steric bulk and hydrophobicity, which may influence solubility and receptor binding, while the ethyl group enhances lipophilicity compared to smaller alkyl chains like methyl.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-cyclohexyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-2-9-10(13-14-11(9)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H3,12,13,14)

InChI Key

TWXTZVGLNFLKJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions, or eco-friendly methodologies like microwave-assisted reactions . The choice of method depends on factors such as yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound contributes to higher lipophilicity compared to phenyl or thiophene derivatives, which may limit aqueous solubility but improve membrane permeability .

Hydrogen Bonding and Crystallography

The primary amine group in this compound enables hydrogen bonding, critical for crystal engineering and supramolecular assembly. Comparative studies show:

  • Graph Set Analysis : Bulky substituents like cyclohexyl may disrupt extended hydrogen-bonded networks, whereas methyl or phenyl groups allow tighter packing .
  • SHELX Refinement : Widely used for small-molecule crystallography, SHELX programs could resolve steric effects introduced by cyclohexyl groups in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound 3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine 5-Amino-3-methyl-1-phenyl-1H-pyrazole
Molecular Weight 193.29 g/mol 193.29 g/mol 173.22 g/mol
Key Substituents Cyclohexyl, ethyl Cyclohexylmethyl, methyl Phenyl, methyl
Hydrogen Bond Donors 2 (NH₂) 2 (NH₂) 1 (NH₂)
Lipophilicity (Predicted LogP) ~3.5 ~3.8 ~2.9
Applications Discontinued intermediate Not specified Pharmaceutical research

Biological Activity

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods, including the cyclization of suitable precursors under controlled conditions. A common approach involves a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, leading to the formation of pyrazoline intermediates that are subsequently oxidized to yield pyrazoles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study highlighted that pyrazolo[4,3-e][1,2,4]triazine derivatives showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising avenue for further research into the anticancer potential of pyrazole-based compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on similar pyrazole derivatives, several compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationships (SARs) were explored to enhance therapeutic efficacy against these pathogens .

Case Studies

Case Study 1: Anticancer Activity
In a comparative study, researchers synthesized various pyrazolo derivatives and assessed their anticancer activity using the MTT assay. The results indicated that certain derivatives exhibited significant apoptosis induction in cancer cells through the activation of caspases involved in apoptotic pathways .

Case Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial efficacy of substituted pyrazolamines against standard bacterial strains. Among the tested compounds, some exhibited MIC values comparable to established antibiotics like streptomycin, highlighting their potential as new antimicrobial agents .

Data Tables

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in MCF-7 and MDA-MB-231 cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
COX InhibitionReduces inflammation by inhibiting prostaglandin synthesis

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